1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate
Overview
Description
(-)-Dimethyl fumarate: is a methyl ester of fumaric acid, an unsaturated dicarboxylic acid. It is known for its applications in the pharmaceutical industry, particularly in the treatment of multiple sclerosis and psoriasis. The compound has gained attention due to its anti-inflammatory, immunomodulatory, and neuroprotective properties .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dimethyl fumarate can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form succinate, a key intermediate in the citric acid cycle.
Substitution: Dimethyl fumarate can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the oxidation of dimethyl fumarate include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents for dimethyl fumarate.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions involving dimethyl fumarate.
Major Products Formed:
Oxidation Products: Oxidation of dimethyl fumarate can lead to the formation of various carboxylic acids and aldehydes.
Reduction Products: Reduction of dimethyl fumarate typically results in the formation of succinate.
Scientific Research Applications
Chemistry: Dimethyl fumarate is used as a reagent in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Biology: In biological research, dimethyl fumarate is used to study cellular metabolism and oxidative stress. It has been shown to influence the activity of various enzymes and metabolic pathways .
Medicine: Dimethyl fumarate is an FDA-approved drug for the treatment of multiple sclerosis and psoriasis. It exerts its therapeutic effects through its anti-inflammatory and immunomodulatory properties .
Industry: In the industrial sector, dimethyl fumarate is used as a raw material for the production of resins and polyhydric alcohols. It is also used as a mordant in dyeing processes .
Mechanism of Action
Dimethyl fumarate exerts its effects through multiple mechanisms. It activates the nuclear factor erythroid-derived 2-related factor (Nrf2) pathway, leading to the expression of antioxidant response element genes. This results in increased production of antioxidant proteins that protect cells from oxidative stress . Additionally, dimethyl fumarate inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Monomethyl fumarate: A metabolite of dimethyl fumarate with similar pharmacological properties.
Diroximel fumarate: Another fumarate ester used in the treatment of multiple sclerosis.
Fumaric acid esters: A class of compounds that includes dimethyl fumarate and its analogs, known for their anti-inflammatory and immunomodulatory effects.
Uniqueness: Dimethyl fumarate is unique due to its dual mechanism of action involving both the Nrf2 and NF-κB pathways. This dual action contributes to its potent anti-inflammatory and neuroprotective effects, making it a valuable therapeutic agent for multiple sclerosis and psoriasis .
Properties
IUPAC Name |
1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h11-12,15-22H,7-10,13-14H2,1-6H3/b12-11+/t17-,18+,19+,20-,21-,22+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJZKHLYRXPLLS-MHWANNKGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C=CC(=O)OC2CC(CCC2C(C)C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)/C=C/C(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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